Du-86

Description

Classification and Contextualization within Pyrrole- and Pyrrolidone-Based DNA Alkylating Agents

Duocarmycins, including Du-86, belong to the class of small-molecule DNA minor groove binding alkylating agents wikipedia.org. They are characterized by their ability to selectively bind to the minor groove of DNA, particularly at AT-rich sequences, and alkylate adenine (B156593) bases at the N3 position mdpi.comwikipedia.orgresearchgate.netincanthera.com. This mechanism distinguishes them from many other alkylating agents that primarily target guanine (B1146940) residues mdpi.comresearchgate.net. The core structure of duocarmycins typically includes a DNA-binding unit, a subunit-linking amide, and an alkylating unit, often featuring a cyclopropane (B1198618) ring crucial for DNA interaction mdpi.comresearchgate.net. This compound is specifically contextualized within this family as a derivative related to duocarmycin A (DUMA) and duocarmycin B2, featuring a pyrrole (B145914) ring in its structure mdpi.comnih.govnih.gov.

Historical Overview of its Emergence as a Semisynthetic Derivative and Metabolite of Related Duocarmycins

Following the discovery of potent duocarmycins like duocarmycin A, research efforts focused on identifying and synthesizing analogs with potentially improved therapeutic properties mdpi.com. This compound emerged in this context as a semisynthetic derivative of duocarmycins and was identified as a possible active form or metabolite of KW-2189, a novel duocarmycin derivative nih.govresearchgate.netucl.ac.ukmdpi.com. Studies investigating KW-2189 indicated that it could be converted to this compound within cells, suggesting this compound's role as an active metabolite researchgate.net. Research has explored the synthesis of various this compound derivatives, examining how modifications, such as methylation of the aromatic NH moiety, impact their biological activity researchgate.net.

Academic Significance as a Research Probe in Molecular Biology and Medicinal Chemistry

This compound holds academic significance as a research probe due to its potent cell growth-inhibitory and cell-killing activities, similar to duocarmycin A nih.gov. Its distinct DNA alkylation profile, primarily targeting adenine, compared to duocarmycin A which alkylates both adenine and guanine, makes it a valuable tool for understanding the nuances of DNA-interactive agents and their mechanisms of action nih.govnih.govresearchgate.net. Studies comparing this compound and duocarmycin A have revealed differences in their ability to induce DNA strand breaks, highlighting potentially distinct cytotoxic pathways mdpi.comnih.govnih.gov. The investigation into this compound and its derivatives contributes to the broader understanding of structure-activity relationships within the duocarmycin family, aiding in the rational design of new compounds with targeted activity researchgate.netresearchgate.net. Its use in studies, including those involving antibody-drug conjugates (ADCs), underscores its utility in exploring targeted drug delivery strategies wikipedia.orgresearchgate.netpatsnap.com.

Detailed Research Findings:

Research comparing Duocarmycin A (DUMA) and this compound in HeLa S3 cells has provided detailed insights into their biological effects. Both compounds demonstrated potent concentration-dependent inhibition of cell growth and reduction in colony formation mdpi.com.

| Compound | IC₅₀ (HeLa S3 cells) |

| Duocarmycin A | 0.12 nM |

| This compound | 0.23 nM |

IC₅₀ values represent the concentration required for 50% inhibition of cell growth. mdpi.com

Further studies revealed that both DUMA and this compound inhibited [³H]thymidine uptake more significantly than [³H]uridine or [³H]leucine uptake, suggesting that the primary site of action for both compounds is the inhibition of DNA synthesis nih.govnih.gov. Both drugs also induced the accumulation of cells in the early S phase of the cell cycle nih.govnih.gov.

A notable difference was observed in their ability to induce DNA strand breaks. While DUMA induced DNA fragmentation at concentrations of 1.2 nM and higher, this compound did not cause significant DNA strand breaks even at concentrations up to 230 nM mdpi.comnih.govnih.gov. This suggests that this compound may exert its cytotoxic effects through mechanisms other than direct DNA fragmentation mdpi.comnih.gov. Analysis of DNA adducts indicated that this compound selectively alkylated adenine, whereas DUMA alkylated both adenine and guanine nih.govnih.gov. This difference in alkylation specificity is proposed to be linked to the structural variation between the two compounds, specifically the replacement of the pyrrolidone ring in DUMA with a pyrrole ring in this compound mdpi.comnih.gov.

Research on derivatives of this compound, such as those with modifications at the C-8 position of the A-ring pyrrole, has shown that the free NH moiety is important for biological activity researchgate.net. Additionally, studies exploring this compound as an active metabolite of KW-2189 have contributed to understanding the activation pathways of certain duocarmycin prodrugs researchgate.netucl.ac.ukmdpi.com.

Structure

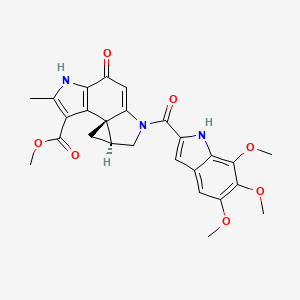

2D Structure

3D Structure

Properties

Molecular Formula |

C26H25N3O7 |

|---|---|

Molecular Weight |

491.5 g/mol |

IUPAC Name |

methyl (1R,12S)-4-methyl-7-oxo-10-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-5,10-diazatetracyclo[7.4.0.01,12.02,6]trideca-2(6),3,8-triene-3-carboxylate |

InChI |

InChI=1S/C26H25N3O7/c1-11-18(25(32)36-5)19-21(27-11)15(30)8-17-26(19)9-13(26)10-29(17)24(31)14-6-12-7-16(33-2)22(34-3)23(35-4)20(12)28-14/h6-8,13,27-28H,9-10H2,1-5H3/t13-,26+/m1/s1 |

InChI Key |

YTGSKSUJQQNWRS-SRGMZFCMSA-N |

Isomeric SMILES |

CC1=C(C2=C(N1)C(=O)C=C3[C@@]24C[C@@H]4CN3C(=O)C5=CC6=CC(=C(C(=C6N5)OC)OC)OC)C(=O)OC |

Canonical SMILES |

CC1=C(C2=C(N1)C(=O)C=C3C24CC4CN3C(=O)C5=CC6=CC(=C(C(=C6N5)OC)OC)OC)C(=O)OC |

Synonyms |

DU 86 DU-86 |

Origin of Product |

United States |

Synthetic and Biosynthetic Pathways of Du 86 and Its Precursors

Chemical Synthesis Methodologies for Du-86

Chemical synthesis of duocarmycin analogs like this compound typically involves the construction and coupling of their distinct subunits: an alkylating moiety (often a cyclopropane-containing system or a seco-derivative) and a DNA-binding moiety (typically an indole-based system). acs.orgincanthera.com

Strategies for Preparation of Core Structures

The core structure of this compound, similar to other duocarmycins, includes a spirocyclopropylcyclohexadienone or a related seco-cyclopropabenzindole (seco-CBI) alkylating subunit and an indole-2-carboxylic acid binding subunit. acs.orgincanthera.comacs.org The synthesis of these core structures often employs multi-step convergent or linear strategies.

For the alkylating subunit, approaches may involve constructing the cyclopropane (B1198618) ring and the fused cyclohexadienone system through various cyclization reactions, such as intramolecular alkylations or conjugate additions. Alternatively, seco-CBI derivatives, which are open-chain precursors that can undergo spirocyclization, are synthesized. acs.orgacs.orgresearchgate.net The synthesis of the indole-based binding subunit typically involves established indole (B1671886) synthesis methodologies, followed by functionalization at the 2-position with a carboxylic acid or a derivative thereof. acs.orgincanthera.com

Specific strategies for preparing core structures of duocarmycin analogs have been explored. For instance, synthetic routes to the core of related natural products have involved reactions such as nitroso Diels-Alder reactions, nitrogen radical cyclization, and stereoselective nitrogen addition. scribd.com Palladium-catalyzed amination methods have also been utilized to convert seco-CBI from a phenol (B47542) to an amino form, allowing for the enantioselective synthesis of the more potent S enantiomer of aminoCBI. researchgate.net

Derivatization and Functionalization Approaches

Once the core structures are assembled, derivatization and functionalization steps are crucial to introduce specific groups that tune the properties of the molecule, such as solubility, stability, and conjugation sites for prodrugs or antibody-drug conjugates (ADCs). acs.orgmdpi.comuea.ac.uk

Common derivatization strategies involve modifying the hydroxyl group on the cyclohexadienone moiety or introducing linkers for conjugation. uea.ac.uk For example, the introduction of a water-soluble functional group, such as a basic amine incorporated as an enzymatically labile carbamate (B1207046) ester, has been used to improve the solubility of duocarmycin analogs. mdpi.com

Functionalization can also involve introducing groups that facilitate targeted delivery. For instance, duocarmycin SA analogs have been functionalized for solid-phase synthesis to design conjugates for targeted delivery via specific antigens. uea.ac.uk This involves coupling the duocarmycin analog to a linker that can be attached to a targeting moiety.

Table 1 summarizes some general approaches used in the chemical synthesis and derivatization of duocarmycin analogs relevant to this compound.

| Strategy | Description | Examples/Reactions |

| Core Structure Synthesis | Construction of alkylating and binding subunits. | Cyclization reactions, Palladium-catalyzed amination, Indole synthesis. researchgate.netscribd.com |

| Subunit Coupling | Joining the alkylating and binding moieties. | Amide bond formation. acs.org |

| Derivatization of Hydroxyl Group | Modification of the hydroxyl on the cyclohexadienone. | Esterification, carbamoylation. mdpi.comuea.ac.uk |

| Introduction of Linkers | Attaching functional groups for conjugation (e.g., to proteins or polymers). | Amine introduction, PEGylation. patsnap.com |

| Functionalization for Targeting | Introducing groups for selective delivery. | Biotinylation, carbohydrate conjugation, functionalization for solid phase synthesis. uea.ac.ukucl.ac.uk |

Enzymatic and Chemical Conversion from Duocarmycin Analogues to this compound

This compound has been identified as an active metabolite of certain duocarmycin-based prodrugs, such as KW-2189. acs.orgresearchgate.netmdpi.com This indicates that this compound can be generated through the conversion of precursor molecules.

Enzymatic hydrolysis plays a significant role in the conversion of prodrugs like KW-2189 to release the active this compound. Studies have shown that KW-2189 is activated by enzymes such as porcine liver esterase, mouse liver homogenate, and human liver carcinoma Hep G2 homogenate, leading to the formation of this compound. acs.orgresearchgate.netmdpi.com This enzymatic cleavage typically involves the hydrolysis of a labile linker or protecting group that masks the active site of the molecule in the prodrug form. mdpi.comuea.ac.uk

Chemical conversion routes to this compound from other duocarmycin analogues would likely involve specific deprotection or transformation reactions depending on the structure of the precursor. For instance, if this compound is a seco-derivative that undergoes spirocyclization to its active form, chemical conditions that promote this cyclization would be relevant. acs.orguea.ac.uk The cleavage of N-O bonds in certain prodrugs has also been investigated, leading to the release of seco-derivatives and ultimately the active drug. acs.org

Research into enzymatically cleavable linkers for duocarmycin derivatives has shown that specific enzymes, such as thermolysin, can cleave peptide linkers to release the active agent. patsnap.com While this research involved a model compound of segment B of this compound, it highlights the potential for enzymatic conversion strategies.

Biosynthetic Considerations of Duocarmycin Precursors Relevant to this compound Formation

The duocarmycins are natural products isolated from Streptomyces species. incanthera.comnih.govuni-freiburg.demedchemexpress.com Their biosynthesis involves complex enzymatic pathways that assemble the characteristic alkylating and binding subunits from primary metabolites. While the specific biosynthesis of this compound, being a synthetic analog, is not a natural process, understanding the biosynthesis of natural duocarmycins provides a foundation for potentially chemoenzymatic approaches or for identifying biosynthetic intermediates that could serve as precursors for this compound synthesis.

The biosynthesis of duocarmycins involves the formation of the indole-based binding moiety and the cyclopropane-containing alkylating moiety. These pathways likely involve a series of enzymatic reactions, including amino acid modifications, cyclizations, and functional group introductions. Studies on the biosynthesis of related natural products like CC-1065 and other duocarmycins have shed light on the enzymatic machinery involved in assembling these complex structures. incanthera.comacs.org

Biosynthetic studies can help identify key intermediates or enzymes that could be utilized in a semi-synthetic route to this compound. For example, if a specific enzyme in the duocarmycin biosynthetic pathway is responsible for a key cyclization or coupling step, this enzyme could potentially be used in vitro or in a microbial system to synthesize a precursor of this compound or to perform a specific transformation.

Further research into the specific biosynthetic genes and enzymes involved in duocarmycin production in Streptomyces could reveal new avenues for the efficient production of this compound precursors through fermentation or biocatalysis.

Induction of S-Phase Arrest

Research indicates that this compound induces the accumulation of cells in the early S phase of the cell cycle nih.gov. This suggests that the compound interferes with DNA replication, a key process occurring during the S phase. Studies comparing this compound and duocarmycin A have shown that both drugs induce an S phase arrest nih.govmdpi.com. In HeLa S3 cells, an S phase arrest was observed after 8 hours of treatment with either compound, persisting longer with this compound compared to DUMA mdpi.com.

Mechanistic Basis of Cell Cycle Perturbations

The perturbation of the cell cycle by this compound, specifically the induction of S-phase arrest, is linked to its primary action of inhibiting DNA synthesis through DNA alkylation nih.govmdpi.com. By selectively alkylating adenine (B156593) in DNA, this compound forms DNA adducts nih.govresearchgate.net. These adducts can impede the progression of replication forks, leading to replication stress and ultimately triggering an S-phase arrest as the cell attempts to repair the damage or halt replication nih.govmdpi.com.

While both this compound and DUMA inhibit DNA synthesis and induce S-phase arrest, their specific DNA alkylation patterns differ. DUMA alkylates both adenine and guanine (B1146940), whereas this compound alkylates adenine selectively nih.gov. This difference in alkylation specificity may contribute to variations in the downstream cellular responses and the duration of the S-phase arrest observed between the two compounds mdpi.com. The inhibition of DNA synthesis by this compound is a significant factor in its cell growth-inhibitory and cell-killing activities nih.gov.

Molecular Mechanisms of Action of Du 86

Influence on Cell Cycle Progression

Induction of S-Phase Arrest

Studies investigating the cellular effects of Du-86 have consistently shown its ability to induce an accumulation of cells in the early S phase of the cell cycle nih.gov. This indicates an interference with the DNA replication process, which is the hallmark of the S phase. Comparative studies with duocarmycin A reveal that both compounds lead to an S-phase arrest nih.govmdpi.com. In HeLa S3 cells treated with either drug, an S-phase arrest was detected after 8 hours, with the arrest induced by this compound appearing to persist for a longer duration than that caused by DUMA mdpi.com.

Mechanistic Basis of Cell Cycle Perturbations

The observed perturbations in the cell cycle, particularly the induction of S-phase arrest by this compound, are directly linked to its primary mechanism of inhibiting DNA synthesis through DNA alkylation nih.govmdpi.com. The selective alkylation of adenine (B156593) residues in DNA by this compound results in the formation of DNA adducts nih.govresearchgate.net. These DNA adducts can act as impediments to the progression of DNA replication forks, leading to a state of replication stress. The cell's response to such stress often involves activating cell cycle checkpoints, which can trigger an S-phase arrest to allow for DNA repair or prevent the replication of damaged DNA nih.govmdpi.com.

While both this compound and DUMA inhibit DNA synthesis and induce S-phase arrest, their distinct DNA alkylation profiles may contribute to differences in their effects on the cell cycle. DUMA forms adducts with both adenine and guanine (B1146940), whereas this compound primarily targets adenine nih.gov. This difference in specificity could lead to variations in the types or distribution of DNA lesions, potentially explaining the observed differences in the duration of S-phase arrest or other downstream cellular responses between the two compounds mdpi.com. The inhibition of DNA synthesis is a critical factor contributing to the cell growth-inhibitory and cytotoxic activities of this compound nih.gov.

Absence of Significant DNA Fragmentation Induction

A notable distinction in the mechanism of action of this compound, particularly in comparison to duocarmycin A, is the lack of significant induction of DNA fragmentation nih.govmdpi.com. Experimental evidence obtained through techniques such as pulse-field gel electrophoresis and alkaline elution demonstrates that while DUMA causes DNA fragmentation, this effect is negligible in cells treated with this compound, even at substantially higher concentrations than those at which DUMA induces fragmentation nih.govmdpi.com.

Structure Activity Relationship Sar Studies of Du 86 and Its Analogues

Correlations Between Structural Motifs and Biological Activity

The biological activity of duocarmycins, including Du-86, is intrinsically linked to their ability to bind to and alkylate DNA. The core structure of these compounds features a cyclopropane (B1198618) ring, which is critical for the alkylation process mdpi.com. This alkylation occurs sequence-selectively in the minor groove of DNA, primarily targeting adenine (B156593) residues at the N3 position mdpi.comuea.ac.uk.

Research into this compound and its derivatives has highlighted the importance of specific functional groups for anticellular and antitumor activity. Studies on derivatives of this compound, which is an active metabolite of KW-2189, indicated that the methylation of the aromatic NH moiety resulted in a significant decrease in anticellular and antitumor activity researchgate.net. This suggests that a free NH moiety is important for the biological activity of these compounds researchgate.net.

Further modifications, such as substitutions at the C-3 position of the A-ring pyrrole (B145914) compounds, have also been investigated for their impact on antitumor activity and toxicity nih.gov. Some 3-substituted A-ring pyrrole compounds of duocarmycin, bearing a 5',6',7'-trimethoxy-2'-indolecarboxyl group as Segment B, demonstrated potent antitumor activity with reduced peripheral blood toxicity compared to this compound nih.gov. This underscores that subtle structural changes can lead to improved therapeutic profiles.

Influence of Pyrrole Moiety on DNA Binding Specificity

The pyrrole moiety, as part of the DNA-binding unit in compounds like this compound, is a key determinant of DNA binding specificity within the duocarmycin family mdpi.com. These compounds are known to bind selectively within the minor groove of AT-rich sequences researchgate.netucl.ac.uk. The interaction between the DNA-binding unit and the minor groove is primarily mediated by non-covalent interactions, which position the alkylating moiety for reaction with a specific adenine N3 atom mdpi.com.

The presence and nature of the heterocyclic system in the DNA-binding unit, such as a pyrrole or indole (B1671886), influence the compound's shape and electronic properties, affecting its fit and interactions within the minor groove. Pyrrole-imidazole polyamides, for example, are known to bind side-by-side in the minor groove with high affinity and sequence specificity, demonstrating the importance of these heterocyclic systems in DNA recognition beilstein-journals.orgnih.gov.

Comparative Analysis of this compound Structural Features with Duocarmycin A

This compound and Duocarmycin A (DUMA) are both duocarmycin derivatives that exhibit potent cytotoxicity, but they differ structurally in a key aspect: the replacement of the pyrrolidone ring in DUMA with a pyrrole ring in this compound mdpi.com. This structural difference leads to notable distinctions in their biological activities and mechanisms of action mdpi.com.

Comparative studies have shown that DUMA is slightly more potent than this compound in inhibiting cell growth mdpi.com. For instance, the IC₅₀ values for DUMA and this compound were reported as 0.12 nM and 0.23 nM, respectively, in a growth-inhibitory assay using HeLa S3 cells mdpi.com.

| Compound | IC₅₀ (HeLa S3 cells) |

| Duocarmycin A | 0.12 nM |

| This compound | 0.23 nM |

Furthermore, their effects on DNA integrity differ. While DUMA has been shown to induce DNA fragmentation at certain concentrations, this compound did not induce DNA strand breaks even at significantly higher concentrations mdpi.com. This suggests that this compound may exert its cytotoxic effects through mechanisms other than direct DNA fragmentation, potentially involving alternative pathways such as cell cycle arrest or interference with cellular signaling mdpi.com. The difference in DNA damage induction is attributed, in part, to DUMA's pyrrolidone ring facilitating adduct formation with guanine (B1146940), a capability not observed with the pyrrole ring of this compound mdpi.com.

Studies on Analogues and Derivatives Requiring Conversion to this compound for Potent Activity

Some duocarmycin analogues and derivatives are designed as prodrugs that require metabolic conversion to release the active cytotoxic species acs.orgacs.org. KW-2189 is a notable example of such a derivative that is converted to this compound, its active metabolite, within cells researchgate.netacs.org.

Studies investigating the mechanism of action of KW-2189 have shown that it is activated by enzymes such as porcine liver esterase, mouse liver homogenate, or human liver carcinoma Hep G2 homogenate, leading to the formation of this compound-DNA adducts in treated cells researchgate.net. This enzymatic cleavage removes a deactivating moiety, allowing the molecule to undergo cyclization and generate the active alkylating species mdpi.com.

The design of such prodrugs aims to improve the therapeutic index by reducing systemic toxicity and enhancing targeted delivery to tumor cells, where the activating enzymes may be overexpressed ucl.ac.uk. The conversion of KW-2189 to this compound is a critical step for its potent antitumor activity researchgate.net. Although KW-2189 was shown to be able to alkylate DNA prior to the removal of the deactivating group, likely through an alternative mechanism, its full potency is realized upon conversion to this compound uea.ac.uk. This highlights the importance of the prodrug strategy and the subsequent release of the active metabolite, this compound, for achieving significant biological effects.

Preclinical in Vitro Research Models and Methodologies in Du 86 Studies

Application of Cell-Based Assays

Cell-based assays are fundamental tools in preclinical research, providing insights into the biological activity of compounds within a cellular context. nih.gov They allow for the assessment of various cellular responses, including growth inhibition, cytotoxicity, and cell cycle progression.

Cell Growth Inhibition Assays in Carcinoma Cell Lines (e.g., HeLa S3, SW1116)

Cell growth inhibition assays are widely used to determine the ability of a compound to reduce the proliferation of cancer cells. Du-86 has been evaluated for its anti-cellular activity in various tumor cell lines, including human uterine cervix carcinoma HeLa S3 cells and SW1116 cells. patsnap.comnih.gov

Studies have shown that this compound exhibits potent cell growth-inhibitory activity against HeLa S3 cells. nih.gov Similarly, an enzymatically released form of a this compound derivative, DU-257, demonstrated cytotoxicity without losing potency for HeLa S3 and SW1116 tumor cell lines, although efficacy varied between individual cells. patsnap.comnih.gov

Assessment of Cytotoxicity and Cellular Viability

Cytotoxicity assays measure the ability of a compound to induce cell death, while cell viability assays assess the proportion of live cells in a population after treatment. nih.govtakarabio.comnih.gov These assays are essential for determining the potency of an anti-cancer agent.

This compound has shown potent cell-killing activities against human uterine cervix carcinoma HeLa S3 cells. nih.gov Cytotoxicity can be assessed using various methods, including those that measure the loss of membrane integrity, a hallmark of cell death, or metabolic activity, which is indicative of viable cells. takarabio.comsartorius.com

Analysis of Cell Cycle Distribution via Flow Cytometry

Flow cytometry is a powerful technique used to analyze various cellular properties, including DNA content, which allows for the determination of the distribution of cells within the different phases of the cell cycle (G1, S, G2/M). plos.orgscirp.orgthermofisher.comspringernature.comresearchgate.net Analyzing cell cycle distribution can reveal how a compound affects cell proliferation and identify specific cell cycle checkpoints that are targeted.

Studies on this compound have shown that it influences cell cycle distribution. Similar to Duocarmycin A (DUMA), this compound induced the accumulation of cells in the early S phase in HeLa S3 cells. nih.gov This suggests that this compound may interfere with DNA synthesis, a key process occurring during the S phase.

Biochemical Assays for DNA Adduct Detection and Characterization

Biochemical assays are employed to investigate the interaction of compounds with DNA, specifically the formation and characterization of DNA adducts. DNA adducts are formed when a chemical substance covalently binds to DNA, which can lead to DNA damage and potentially mutations. nih.govresearchgate.netnih.gov

Pulse-Field Gel Electrophoresis for DNA Damage Assessment

Pulse-field gel electrophoresis (PFGE) is a technique used to separate large DNA molecules and is particularly useful for detecting DNA double-strand breaks (DSBs), which are considered a highly lethal form of DNA damage. bio-rad.comnih.govresearchgate.netdntb.gov.ua By applying electric fields that alternate in direction, PFGE allows large DNA fragments to reorient and migrate through the gel matrix. bio-rad.com

In studies comparing this compound and Duocarmycin A, a significant difference was observed in their ability to induce DNA fragmentation in HeLa S3 cells as measured by PFGE. DNA fragmentation was found to be insignificant in cells treated with this compound, in contrast to cells treated with DUMA. nih.gov This indicates that while both compounds are potent, their mechanisms for inducing DNA damage, specifically DSBs detectable by PFGE, differ.

Alkaline Elution Techniques for DNA Strand Break Analysis

Alkaline elution is a sensitive method used to detect DNA strand breaks, including single-strand breaks and alkali-labile sites. ajol.inforesearchgate.net This technique involves lysing cells on a filter and then eluting the DNA under alkaline conditions. Smaller DNA fragments resulting from strand breaks elute faster than intact DNA.

Analysis using alkaline elution techniques also revealed a significant difference in DNA fragmentation activity between this compound and Duocarmycin A in HeLa S3 cells. Consistent with PFGE results, DNA fragmentation was insignificant in cells treated with this compound, while it was observed with DUMA. nih.gov

Detailed research findings from these biochemical assays have shown that this compound selectively alkylates adenine (B156593) in cells, whereas DUMA alkylates both adenine and guanine (B1146940). nih.gov These results suggest that the difference in DNA fragmentation observed between the two compounds may be related to their distinct DNA alkylation patterns. The pyrrolidone ring of DUMA is suggested to be responsible for its adduct formation with guanine and the subsequent DNA fragmentation, a mechanism that differs from how this compound inhibits DNA synthesis through adenine alkylation without significant fragmentation. nih.gov

Chromatographic Methods for Adduct Identification (e.g., HPLC)

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), play a crucial role in the preclinical in vitro study of compounds like this compound, especially for identifying DNA adducts. HPLC is an analytical technique used to separate components in a mixture based on their differential partitioning between a mobile phase and a stationary phase du.edu.eg. This differential retention allows for the separation and subsequent detection of specific molecules, such as DNA adducts formed by the interaction of a drug with DNA researchgate.net.

Research has shown that this compound selectively alkylates adenine in DNA nih.gov. This is in contrast to Duocarmycin A (DUMA), which alkylates both adenine and guanine nih.gov. The analysis of these DNA adducts in cells treated with this compound has been performed using analytical chemistry techniques nih.gov. While the specific details of the HPLC methodology used for this compound adduct identification are not extensively detailed in the provided search results, chromatographic methods are broadly applied in the detection and quantification of drug-DNA adducts researchgate.netchemrxiv.org. For instance, HPLC coupled with mass spectrometry (LC-MS or LC-MS/MS) is a common advanced method for detecting target compounds, including pharmaceutical active compounds and DNA adducts, often at very low concentrations chemrxiv.orgmdpi.com. This coupling enhances sensitivity and allows for the structural characterization of the identified adducts acs.org.

In the context of this compound, identifying the specific adenine adducts formed is critical for understanding its mechanism of action at the molecular level nih.gov. Chromatographic techniques, likely involving HPLC or Ultra-High Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry, would be the methods of choice for such detailed analysis of DNA extracted from in vitro cell models treated with this compound chemrxiv.orgmdpi.com. These methods enable the separation of the adducted DNA bases or nucleotides from non-adducted species and other cellular components, followed by their detection and structural confirmation via mass spectrometry researchgate.netacs.org.

Du 86 in Advanced Research Applications

Development and Application in Immunoconjugate Research

The development of immunoconjugates, specifically antibody-drug conjugates (ADCs), represents a significant area of research aimed at delivering potent cytotoxic agents directly to cancer cells while minimizing systemic toxicity. Du-86, or its derivatives like DU-257 (a this compound segment B analogue), have been explored as payloads in this context. The strategy involves conjugating these potent agents to tumor-specific antibodies via a linker, designed to remain stable in circulation but release the drug upon reaching the target site. patsnap.comnih.govnih.gov

Conjugation Strategies with Cleavable Linkers (e.g., Poly(ethylene glycol)-Dipeptidyl Linkers)

Cleavable linkers are a critical component of many ADCs, designed to facilitate the release of the cytotoxic payload within the target cell or tumor microenvironment. Research involving this compound and its derivatives has utilized cleavable linkers, such as those composed of poly(ethylene glycol) (PEG) and a dipeptide, like L-alanyl-L-valine (Ala-Val). patsnap.comnih.govnih.gov These linkers are designed to be stable in the bloodstream but susceptible to cleavage by specific enzymes often overexpressed in tumor tissues. patsnap.comnih.govnih.gov The conjugation typically involves linking a modified form of the drug, such as segment B of this compound derivatized to have an amino residue, to the PEG-dipeptide linker. patsnap.comnih.gov

Enzymatic Release Mechanisms from Immunoconjugates

The release of the active drug from immunoconjugates employing cleavable linkers is mediated by enzymatic activity. In studies involving this compound segment B conjugated via a PEG-dipeptidyl linker, the peptide bond within the dipeptide is targeted by specific proteases. For instance, research has shown that enzymes like thermolysin can cleave the Ala-Val dipeptide linker, leading to the release of the drug segment. patsnap.comnih.gov This cleavage is selective, as demonstrated by the lack of cleavage by other enzymes like plasmin. patsnap.comnih.gov The rationale behind using such enzymatically cleavable linkers is to exploit the differential expression of certain proteases in the tumor microenvironment compared to normal tissues, thereby achieving tumor-specific drug release. patsnap.comnih.gov Studies using cell extracts from melanoma cells have shown the ability to digest the linker peptide, while the linker remained stable in normal human serum, supporting the concept of tumor-specific activation. patsnap.comnih.gov

Target-Specific Activation Concepts

The application of this compound in immunoconjugate research is fundamentally linked to the concept of target-specific activation. By conjugating this compound or its potent derivatives to tumor-targeting antibodies via enzymatically cleavable linkers, the aim is to achieve a "double targeting" effect. patsnap.comnih.gov The first layer of targeting is the antibody's ability to recognize and bind to antigens specifically expressed on tumor cells. patsnap.comnih.gov The second layer is the tumor-specific enzymatic cleavage of the linker, which releases the active cytotoxic agent predominantly at the disease site. patsnap.comnih.gov This approach is designed to enhance the efficacy of the anti-tumor agent by concentrating its activity within the tumor while reducing exposure and potential toxicity to healthy tissues. patsnap.comnih.gov Studies have confirmed the quantitative release of the active drug segment from immunoconjugates upon treatment with the relevant enzyme, further supporting the feasibility of this target-specific activation concept. patsnap.comnih.gov

Role as a Model Compound for DNA-Targeting Agent Design

This compound, as a duocarmycin derivative, is known to exert its cytotoxic effects through interaction with DNA. nih.gov This characteristic has positioned it as a valuable model compound for the design and study of novel DNA-targeting agents. Research comparing this compound with other duocarmycin analogues, such as Duocarmycin A (DUMA), has provided insights into the mechanisms of DNA interaction and their correlation with cellular effects. nih.gov Studies have shown that this compound selectively alkylates adenine (B156593) in DNA, a distinct mechanism compared to DUMA, which alkylates both adenine and guanine (B1146940). nih.gov This difference in DNA adduct formation is associated with differing effects on DNA fragmentation, where this compound treatment resulted in insignificant DNA fragmentation compared to DUMA. nih.gov These findings highlight how structural variations in duocarmycin derivatives can influence their specific interactions with DNA and downstream cellular consequences, making this compound a useful tool for understanding structure-activity relationships in the design of DNA-targeting compounds. nih.gov

Investigations into Resistance Mechanisms and Circumvention Strategies at the Molecular Level

Understanding the mechanisms by which cancer cells develop resistance to DNA-targeting agents is crucial for developing strategies to overcome it. While specific detailed studies on this compound resistance mechanisms were not extensively found in the provided search results, the broader context of DNA-targeting agent resistance provides a framework. Resistance to DNA-damaging agents can involve multiple mechanisms at the molecular level, including enhanced DNA repair capabilities, changes in drug uptake or efflux, and alterations in drug targets. oaepublish.comaustinpublishinggroup.comoup.commdpi.com Given that this compound acts by alkylating DNA, mechanisms related to DNA repair pathways, such as the upregulation of enzymes involved in repairing alkylated DNA or enhanced activity of DNA damage response pathways, could potentially contribute to resistance. oaepublish.commdpi.commdpi.com Additionally, changes in the expression or activity of drug transporters could affect the intracellular concentration of this compound. oaepublish.comaustinpublishinggroup.comoup.com Research into circumvention strategies at the molecular level for DNA-targeting agents often focuses on inhibiting resistance mechanisms, such as developing inhibitors of DNA repair enzymes or efflux pumps, or designing prodrugs that can bypass resistance pathways. oaepublish.comoup.com Further research specifically investigating this compound resistance could involve studying its effects in resistant cell lines, identifying molecular changes associated with acquired resistance, and exploring combination strategies with inhibitors of relevant resistance pathways.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | Not readily available in search results focused on its structure/CID as a duocarmycin derivative in this context. CID 53488190 refers to Direct Blue 86, a different compound. nih.gov |

| Duocarmycin A | 456410 sci.am |

| DU-257 | Not readily available in search results. |

| Poly(ethylene glycol) | 174183 nih.gov |

| L-alanyl-L-valine | 135053 nih.gov |

| Thermolysin | 112040 nih.gov |

| Plasmin | 149161 nih.gov |

| Cisplatin | 5702 researchgate.net |

| Doxorubicin | 31703 researchgate.net |

| Melphalan | 4104 researchgate.net |

| Idarubicin | 42891 researchgate.net |

| MMAE | 6440774 biomolther.org |

| MMAF | 5389701 biomolther.org |

| Cathepsin B | 150567 biomolther.org |

| Valine-Citrulline | 107711 biomolther.org |

Data Tables

While specific quantitative data tables directly linked to this compound's application in immunoconjugates or resistance studies were not abundant in the provided snippets, the research highlights key findings that can be summarized qualitatively or conceptually in a table format based on the descriptions.

Table 1: Enzymatic Cleavage of this compound Linker

| Enzyme | Cleavage of PEG-Dipeptidyl Linker (Ala-Val) Conjugated to this compound Segment B |

| Thermolysin | Yes patsnap.comnih.gov |

| Plasmin | No patsnap.comnih.gov |

| G361 Human Melanoma Cell Extract | Yes patsnap.comnih.gov |

| Normal Human Serum | No patsnap.comnih.gov |

Future Directions in Du 86 Academic Research

Elucidation of Unexplored Biochemical Pathways Modulated by Du-86

While duocarmycins are known for their DNA-binding and alkylating capabilities, the precise biochemical pathways modulated by this compound that lead to its cytotoxic effects, particularly in the absence of significant DNA strand breaks, remain an active area for future exploration. Research indicates that this compound may utilize alternative pathways compared to derivatives like Duocarmycin A. mdpi.com

Potential avenues for investigation include a detailed examination of this compound's influence on:

Mitochondrial Pathways: Exploring the impact of this compound on mitochondrial function, including respiration, membrane potential, and the release of pro-apoptotic factors. mdpi.com

Cell Cycle Regulation: Identifying specific cell cycle checkpoints or regulatory proteins that are targeted or modulated by this compound, leading to cell cycle arrest. mdpi.com

Oxidative Stress Induction: Investigating the potential of this compound to induce oxidative stress within cancer cells and the downstream consequences of such stress. mdpi.com

Cellular Signaling Interference: Mapping how this compound interacts with key cellular signaling cascades involved in cell survival, proliferation, and death. mdpi.com

DNA Repair Mechanisms: Despite the lack of significant DNA strand breaks, this compound might interfere with DNA repair pathways, sensitizing cells to other forms of damage or impacting cellular responses to stress. mdpi.com

Cytoskeletal Disruption: Examining whether this compound affects the structure and function of the cytoskeleton, which could impact cell morphology, migration, and division. mdpi.com

Advanced '-omics' technologies, such as transcriptomics, proteomics, and metabolomics, can be employed to comprehensively profile cellular changes upon this compound exposure, providing insights into affected pathways. Furthermore, targeted biochemical assays and genetic screens can help pinpoint specific protein targets or regulatory networks influenced by the compound. Understanding these unexplored pathways is crucial for fully characterizing this compound's mechanism of action and identifying potential biomarkers for response or resistance.

Advanced Computational Chemistry and Molecular Modeling Studies of this compound-Target Interactions

Computational chemistry and molecular modeling offer powerful tools to complement experimental studies by providing insights at the atomic and molecular level.,,, For this compound, future research can leverage these techniques to better understand its interactions with potential biological targets and to predict the behavior of novel analogs.

Key areas for computational investigation include:

Ligand-Target Docking and Scoring: Utilizing docking algorithms to predict the binding modes and affinities of this compound with hypothesized protein targets identified from biochemical studies (Section 7.1). This can help prioritize experimental validation efforts.

Molecular Dynamics Simulations: Performing simulations to study the dynamic interactions between this compound and its targets over time, providing information on binding stability, conformational changes, and the influence of the cellular environment.,

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing QSAR models based on the structures and biological activities of this compound and its existing analogs to predict the activity of newly designed compounds.

Quantum Mechanical Calculations: Employing quantum mechanics to study the electronic properties of this compound, its reactivity, and the nature of the chemical bonds formed during interactions with biological molecules., This is particularly relevant for understanding any potential, albeit perhaps subtle, direct chemical interactions beyond significant DNA alkylation.

Virtual Screening: Using computational methods to screen large databases of compounds for potential this compound-like molecules or to identify existing drugs that might modulate the same pathways.

Integrating computational predictions with experimental data will be essential for an iterative research process, guiding the design of new experiments and the synthesis of targeted this compound analogs.

Novel Synthetic Routes for Structurally Diverse this compound Analogues and Probes

The synthesis of novel this compound analogues and chemical probes is vital for structure-activity relationship (SAR) studies, target identification, and the development of new therapeutic or diagnostic agents.,, Future synthetic efforts should focus on developing efficient and versatile routes to access a wider range of structural modifications.

Directions in synthetic research include:

Modification of the Pyrrole (B145914) Moiety: Given the structural difference between this compound (containing pyrrole) and Duocarmycin A (containing pyrrolidone) and their distinct mechanisms mdpi.com, exploring modifications to the pyrrole ring in this compound could yield analogs with altered biological activity or specificity.

Development of Cleavable Linkers for Conjugation: Building upon the concept of conjugating duocarmycin derivatives to targeting agents like antibodies, developing novel, tumor-specific cleavable linkers is a critical area. This involves designing linkers that are stable in circulation but readily release the active this compound or analog within the target cell or tissue.

Synthesis of Probes for Target Identification: Creating chemical probes based on the this compound structure, such as photoaffinity labels or affinity tags, can facilitate the experimental identification and validation of its direct protein or nucleic acid targets.,

Exploration of Alternative Coupling Strategies: Developing new synthetic methodologies for coupling the different structural segments of this compound and its analogs could improve yields, reduce costs, and enable the synthesis of more complex structures.,

Incorporation of Imaging Moieties: Synthesizing this compound analogs conjugated to fluorescent or radioisotopic labels could provide tools for tracking the compound's distribution in biological systems and studying its cellular uptake and localization.

Developing diverse synthetic strategies will be key to generating the molecular tools necessary to fully explore the biological landscape influenced by this compound and to unlock its potential for future applications.

Q & A

Q. What methodologies are used to assess DU-86’s impact on DNA integrity in cellular models?

To evaluate this compound’s effects on DNA strand breaks, researchers employ pulse-field gel electrophoresis (PFGE) under neutral conditions (detecting double-strand breaks) and alkaline elution (detecting single-strand breaks). For example, this compound-treated HeLa S cells showed no significant DNA fragmentation via PFGE even at 100× IC50 (23 nM), unlike DUMA, which induced fragmentation at 10× IC50 . Alkaline elution further confirmed this compound’s lack of single-strand breaks compared to adriamycin controls .

Q. How does this compound inhibit macromolecular synthesis in cancer cells?

this compound primarily inhibits DNA synthesis over RNA or protein synthesis. Researchers measure this using radiolabeled precursors ([<sup>3</sup>H]thymidine, [<sup>3</sup>H]uridine, [<sup>3</sup>H]leucine) to track incorporation. In HeLa S cells, this compound’s IC50 for thymidine uptake inhibition was ~0.8 nM (vs. 5.3 nM for uridine), indicating preferential DNA targeting. This aligns with DUMA’s profile but at lower potency .

Q. What experimental designs are used to compare this compound’s cytotoxicity with analogs like DUMA?

Standard protocols involve dose-response assays (e.g., 1-hour exposure followed by 71-hour incubation) to calculate IC50 values. This compound’s IC50 in HeLa S cells is 0.63 nM (vs. DUMA’s 0.17 nM), highlighting comparable potency despite mechanistic differences. Cell cycle analysis via flow cytometry further reveals this compound’s prolonged S-phase arrest compared to DUMA .

Advanced Research Questions

Q. How can conflicting data on this compound’s DNA fragmentation activity be resolved?

Discrepancies arise from methodological sensitivity. For instance, early studies using PFGE (detecting fragments >245 kbp) reported no this compound-induced breaks , while other techniques (e.g., plasmid nicking assays) may detect minor damage. To resolve contradictions, researchers should cross-validate results with multiple methods (e.g., comet assays for low-level breaks) and contextualize dose thresholds (e.g., this compound’s effects may require prolonged exposure) .

Q. What mechanisms explain this compound’s selective adenine alkylation and lack of DNA fragmentation?

HPLC analysis of DNA adducts reveals this compound forms adenine adducts at a 37:1 ratio (adenine:guanine), whereas DUMA alkylates both bases (2.5:1 ratio). Structural differences (this compound’s pyrrolidone ring vs. DUMA’s pyrrolidine) likely limit this compound’s interaction with guanine. This specificity prevents helix distortion and subsequent fragmentation, unlike DUMA’s guanine adducts, which destabilize DNA .

Q. How can researchers design experiments to differentiate this compound’s mechanism from topoisomerase inhibitors or intercalators?

Key approaches include:

- Enzyme-specific inhibition assays : Test this compound against purified topoisomerases.

- DNA binding studies : Use ethidium bromide displacement assays to rule out intercalation.

- Adduct sequencing : Map alkylation sites via mass spectrometry to confirm adenine specificity .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.